Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate
Overview
Description
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17F2NO2 and a molecular weight of 269.29 g/mol . It is a colorless liquid that is primarily used in scientific research and industrial applications. The compound is known for its unique structure, which includes a piperidine ring substituted with benzyl and difluoromethyl groups.
Preparation Methods
The synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with benzyl and difluoromethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of the corresponding alcohols.
Scientific Research Applications
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors in the central nervous system, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those involved in neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate can be compared with other similar compounds:
Similar Compounds: Compounds like Methyl 1-benzylpiperidine-3-carboxylate and Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate share structural similarities.
Properties
IUPAC Name |
methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-13(18)12-7-14(15,16)10-17(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYAMJKCFFASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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